Chloride Channel Inhibition Class-Level Potential vs. Undefined Baseline
The pyridazine sulfonamide patent US20110288093 discloses compounds of generic formula (I) that inhibit calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). The scaffold of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide falls within the claimed generic structure, suggesting potential chloride channel modulatory activity [1]. However, no quantitative IC50, channel-subtype selectivity, or cell-based ion flux data have been reported for this specific compound under the claimed assay conditions. Any differentiation from patent-exemplified analogs (e.g., pyridinyl-substituted variants) is currently unquantified.
| Evidence Dimension | Chloride channel inhibition (mechanism-of-action potential) |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | Patent-disclosed pyridazine sulfonamides (general class); quantitative comparator data not assignable |
| Quantified Difference | Not calculable |
| Conditions | Inference drawn from U.S. Patent US20110288093 A1 generic claims and background; no direct assay data for CAS 946314-71-2. |
Why This Matters
Establishes the compound's membership in a therapeutically relevant ion channel inhibitor class but provides no quantitative procurement advantage over other class members.
- [1] De Hostos, E. L.; Nguyen, T. H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, November 24, 2011. View Source
